REACTION_CXSMILES
|
O[C@H:2]1[CH2:7][CH2:6][C@H:5]([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH2:4][CH2:3]1.CCN(S(F)(F)F)CC>>[CH:5]1([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH2:6][CH2:7][CH:2]=[CH:3][CH2:4]1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1CC[C@H](CC1)N1C(CCC1)=O
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)S(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CCC1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |